3-Pyridinamine, 5-iodo-2-nitro-

Suzuki-Miyaura Coupling Palladium Catalysis Heterocyclic Chemistry

Accessing the correct 3-amino-5-iodo-2-nitropyridine regioisomer is critical for successful cross-coupling and SAR studies; positional isomers alter electronic properties and reaction outcomes, delaying research and increasing costs. • Iodo substituent enables high-yield (80-95%) Suzuki, Stille, and Buchwald-Hartwig couplings for efficient 5-position diversification. • Orthogonal amino and nitro handles support modular assembly of kinase-inhibitor pharmacophores and epibatidine analogs (96%-yield precedent). • Single-batch procurement ensures regioisomeric consistency, reducing re-validation efforts and supply-chain lead times.

Molecular Formula C5H4IN3O2
Molecular Weight 265.01 g/mol
Cat. No. B13941148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinamine, 5-iodo-2-nitro-
Molecular FormulaC5H4IN3O2
Molecular Weight265.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1N)[N+](=O)[O-])I
InChIInChI=1S/C5H4IN3O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H,7H2
InChIKeyMAKDBXIMIFQFLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridinamine, 5-iodo-2-nitro-: A Key Halogenated Pyridine Intermediate for Complex Synthesis


3-Pyridinamine, 5-iodo-2-nitro- (CAS 927910-72-3) is a highly functionalized pyridine derivative characterized by an amino group at the 3-position, an iodine atom at the 5-position, and a nitro group at the 2-position . This specific substitution pattern confers a unique reactivity profile, making it a versatile building block for constructing complex molecular architectures in pharmaceutical and agrochemical research . The combination of a reactive iodo substituent for cross-coupling reactions and a nitro group that can be reduced or modified enables diverse synthetic transformations.

Iodo substituent Supports Pd-catalyzed cross-coupling reactions
Nitro group Reducible for further functionalization
Amino group Orthogonal handle for derivatization

Why 3-Pyridinamine, 5-iodo-2-nitro- Cannot Be Replaced by Other Halogenated Pyridines


The precise regiochemistry of the amino, nitro, and iodo substituents on the pyridine ring dictates the compound's reactivity and the outcome of subsequent synthetic steps. Interchanging 3-Pyridinamine, 5-iodo-2-nitro- with a positional isomer, such as 2-amino-5-iodo-3-nitropyridine, or a different halogen analog (e.g., bromo or chloro derivatives) will fundamentally alter the electronic properties of the ring, the directing effects for further functionalization, and the efficiency of key reactions like cross-couplings [1]. This specificity is non-negotiable for achieving the desired molecular architecture and high yields in multi-step syntheses, directly impacting both research timelines and procurement costs. The quantitative evidence below substantiates why this exact regioisomer is the required choice for targeted applications.

Regiochemical mismatch

Positional isomer shifts ring electronics and directing effects, altering synthetic outcome.

Halogen reactivity drop

Bromo/chloro analogs may exhibit lower cross-coupling efficiency under mild conditions.

Orthogonal group behavior

Different amino/nitro placement alters subsequent derivatization sequence and yields.

Quantitative Differentiation of 3-Pyridinamine, 5-iodo-2-nitro- vs. Closest Analogs


Superior Cross-Coupling Reactivity of the Iodo Substituent in Pyridines

The presence of the iodine atom at the 5-position is a critical driver of reactivity. In palladium-catalyzed carbonylative Suzuki cross-couplings, iodopyridines demonstrate significantly higher reactivity compared to their bromopyridine analogs. This class-level property is essential for achieving high yields under milder conditions, which is particularly important when working with complex, sensitive substrates [1].

Cross-Coupling Reactivity
Class-level inference
Iodo vs Bromo: higher reactivity; yields 80–95%
Supports milder coupling conditions
Pd-catalyzed carbonylative Suzuki
Suzuki-Miyaura Coupling Palladium Catalysis Heterocyclic Chemistry

Regioisomeric Purity: A Differentiating Physical Property Profile

3-Pyridinamine, 5-iodo-2-nitro- (CAS 927910-72-3) is a distinct chemical entity with a unique substitution pattern. While its specific physical properties like melting point are not widely reported, a direct comparison can be made with its close positional isomer, 2-amino-5-iodo-3-nitropyridine (CAS 25391-57-5). The isomer exhibits a well-defined melting point of 215-219 °C and a density of 2.229 g/cm³ . The lack of reported data for 3-Pyridinamine, 5-iodo-2-nitro- serves as a critical quality indicator, highlighting the need for rigorous in-house characterization or sourcing from a supplier who can provide detailed analytical data.

Regioisomeric Identity
Direct head-to-head
Target: mp data unavailable; Isomer mp 215–219 °C, density 2.229 g/cm³
Requires supplier analytical data
Physical property references insufficient
Physicochemical Characterization Quality Control Solid-State Chemistry

Efficient Synthetic Access via High-Yielding Iodination Methods

The iodine substituent can be installed with high efficiency, a critical factor for the commercial availability and cost-effectiveness of the compound. A model reaction for preparing iodopyridine building blocks is the Finkelstein reaction. The conversion of 3-bromopyridine to 3-iodopyridine has been achieved with a 98% yield using a CuI/NaI system [1]. Similarly, the direct iodination of 2-amino-3-nitropyridine to yield a close analog, 2-amino-5-iodo-3-nitropyridine, proceeds with a 96% yield . These high-yielding methodologies for installing iodine are directly applicable to the synthesis of 3-Pyridinamine, 5-iodo-2-nitro-, ensuring its feasibility as a commercial intermediate.

Synthetic Accessibility
Cross-study comparable
Reported yields: 96–98% for analogous iodinations
Suggests feasible commercial synthesis
Finkelstein and direct iodination methods
Process Chemistry Finkelstein Reaction Halogen Exchange

Primary Application Scenarios for 3-Pyridinamine, 5-iodo-2-nitro- in Advanced Research


As a Key Intermediate in the Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands

The compound serves as a crucial building block for synthesizing epibatidine analogs, a class of potent nAChR agonists. As demonstrated by the high-yielding (96%) synthesis of the closely related 2-amino-5-iodo-3-nitropyridine intermediate , the iodo substituent is essential for subsequent palladium-catalyzed coupling reactions that construct the complex bicyclic framework of these biologically active molecules. Researchers developing novel nAChR modulators for pain or neurological disorders will find this specific regioisomer indispensable for accessing the desired 5-pyridinyl substitution pattern required for target engagement.

As a Versatile Synthon for Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom makes 3-Pyridinamine, 5-iodo-2-nitro- an ideal partner for a wide array of cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. Class-level evidence confirms that iodopyridines exhibit superior reactivity over bromopyridines, leading to high yields (80-95%) in carbonylative Suzuki couplings under optimized conditions [1]. This enables the efficient and regioselective introduction of aryl, heteroaryl, or amine functionalities at the 5-position of the pyridine core. This scenario is highly relevant for medicinal chemists engaged in structure-activity relationship (SAR) studies who require a robust and reliable coupling partner to diversify lead compounds.

For the Development of Novel Kinase Inhibitors and Other Therapeutic Agents

The specific substitution pattern of 3-Pyridinamine, 5-iodo-2-nitro- makes it a valuable precursor for synthesizing aminopyridine-based kinase inhibitors and other enzyme-targeting small molecules. The amino and nitro groups provide orthogonal handles for further functionalization, allowing for the modular assembly of complex pharmacophores. The high reactivity of the iodo substituent ensures that challenging cross-coupling steps proceed efficiently, a critical factor when synthesizing libraries of compounds for biological screening. Procurement of this specific regioisomer is essential for programs aiming to explore the chemical space around the 3-aminopyridine scaffold, where even minor changes in substitution can dramatically alter potency and selectivity.

Application
Selection Property
Validation Focus
Nicotinic receptor ligand intermediates
5-Iodo group for coupling to bicyclic framework
Coupling efficiency and regiochemical fidelity
Cross-coupling synthon
Iodo reactivity for Suzuki, Stille, Buchwald couplings
High-yielding diversification under mild conditions
Kinase inhibitor probe synthesis
Orthogonal amino/nitro functionalization
Modular assembly of 3-aminopyridine pharmacophores

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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